3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOHOBNEYHBZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597105 |

Source

|

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176969-34-9 |

Source

|

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of modern fungicides. Designed for researchers, scientists, and professionals in the field of drug development and agrochemicals, this document details its chemical structure, physicochemical properties, synthesis methodologies, and its crucial role in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.

Chemical Structure and Properties

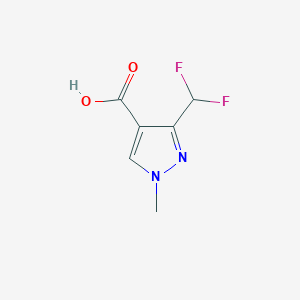

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₂N₂O₂ | [1][2] |

| Molecular Weight | 176.12 g/mol | [1][2] |

| CAS Number | 176969-34-9 | [1] |

| Appearance | Light yellow to white powder | [3] |

| Melting Point | 200–201 °C | [4] |

| Canonical SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [5] |

| InChIKey | RLOHOBNEYHBZID-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 12.71 | s (1H) | -COOH | DMSO-d₆ |

| 8.33 | s (1H) | pyrazole-H | DMSO-d₆ |

| 7.19 | t (1H) | -CHF₂ | DMSO-d₆ |

| 3.89 | s (3H) | -CH₃ | DMSO-d₆ |

Source: Based on data from patent CN111362874B[6]

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~145 | C3-pyrazole |

| ~135 | C5-pyrazole |

| ~115 | C4-pyrazole |

| ~110 (t) | -CHF₂ |

| ~39 | -CH₃ |

Note: These are approximate values and should be confirmed with experimental data.

Synthesis Protocols

Several synthetic routes for this compound have been developed, aiming for high purity and yield for its use in fungicide manufacturing.[5][7] Below are detailed experimental protocols for two common methods.

Synthesis via Ethyl Difluoroacetoacetate

This method, one of the earliest reported, involves the cyclization of an enol ether derivative of ethyl difluoroacetoacetate with methyl hydrazine.[8]

Experimental Protocol:

-

Step 1: Enol Ether Formation: Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride. The mixture is heated to drive the reaction to completion, forming the corresponding ethoxymethylene derivative.

-

Step 2: Pyrazole Ring Formation: The crude enol ether is dissolved in a suitable solvent, such as ethanol. Methyl hydrazine is added dropwise at a controlled temperature. The reaction mixture is then refluxed for several hours. This step leads to the formation of a mixture of two isomeric pyrazole ethyl esters. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is the major product.

-

Step 3: Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using an aqueous solution of a base, such as sodium hydroxide. The mixture is heated until the hydrolysis is complete.

-

Step 4: Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Synthesis via an Acetyl Pyrazole Intermediate

A more recent and optimized route for large-scale production utilizes an acetyl pyrazole intermediate.[7]

Experimental Protocol:

-

Step 1: Synthesis of Dimethylaminovinyl Methyl Ketone (DMAB): This starting material is prepared from acetone, ethyl formate, and dimethylamine.

-

Step 2: Difluoroacetylation: DMAB undergoes difluoroacetylation using a reagent like difluoroacetyl fluoride (DFAF) in the presence of a base such as triethylamine to neutralize the generated HF.

-

Step 3: Cyclization: The resulting intermediate is cyclized with methylhydrazine. The addition of dimethylamine during this step helps to control the formation of isomers. The product, 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole, can be purified by crystallization.

-

Step 4: Oxidation: The acetyl group of the pyrazole intermediate is oxidized to a carboxylic acid using sodium hypochlorite (NaOCl). The reaction is clean and results in high-purity this compound.[7]

Below is a visual representation of a generalized synthesis workflow.

Caption: A generalized workflow for the synthesis of this compound.

Application in Fungicide Development

The primary and most significant application of this compound is as a crucial building block for a class of highly effective agricultural fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8] Amides derived from this acid have demonstrated broad-spectrum activity against major crop diseases.[8][9]

Table 4: Commercially Significant Fungicides Derived from this compound

| Fungicide | Year of First Registration | Developer |

| Isopyrazam | 2010 | Syngenta |

| Sedaxane | 2011 | Syngenta |

| Bixafen | 2011 | Bayer |

| Fluxapyroxad | 2012 | BASF |

| Benzovindiflupyr | 2012 | Syngenta |

| Inpyrfluxam | More recent | Sumitomo |

Source: Data compiled from multiple sources[8][9]

These fungicides are vital for controlling devastating plant pathogens such as Zymoseptoria tritici (septoria leaf blotch) in cereals and various Alternaria species.[8]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the carboxamide derivatives of this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[8]

SDH plays a pivotal role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron flow, thereby halting ATP production and ultimately leading to fungal cell death.

The following diagram illustrates the site of action of SDHI fungicides within the mitochondrial electron transport chain.

Caption: Inhibition of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain by SDHI fungicides.

This targeted mode of action provides high efficacy against fungal pathogens. However, the emergence of resistance through mutations in the SDH enzyme is a growing concern, necessitating ongoing research and development of new fungicidal compounds. The versatility of the this compound scaffold continues to make it a valuable platform for the design of next-generation SDHIs.

References

- 1. This compound | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid [2-(2,4-dichlorophenyl)-2-methoxy-1-methyl-ethyl]-amide | C16H17Cl2F2N3O2 | CID 25102833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. thieme.de [thieme.de]

- 6. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

A Technical Guide to the Spectroscopic Profile of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block in modern agrochemistry. It serves as a key intermediate in the synthesis of a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2] Prominent fungicides synthesized from this acid include fluopyram, bixafen, and isopyrazam.[3] Given its importance, a thorough understanding of its spectroscopic characteristics is essential for synthesis monitoring, quality control, and impurity profiling. This guide provides a detailed overview of the available spectroscopic data for this compound and the experimental protocols for their acquisition.

Molecular Structure

Caption: Chemical Structure of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR is particularly informative.

Table 1: ¹H NMR Spectroscopic Data [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.71 | Singlet | 1H | -COOH |

| 8.33 | Singlet | 1H | Pyrazole C5-H |

| 7.19 | Triplet | 1H | -CHF₂ |

| 3.89 | Singlet | 3H | -CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a sharp C=O stretch.[4][5]

Table 2: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2500-3300 | O-H stretch (very broad, characteristic of carboxylic acid dimer)[4][6] |

| 1710-1760 | C=O stretch[4] |

| 1210-1320 | C-O stretch[6] |

| ~900 | O-H wag (broad)[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

Table 3: Mass Spectrometry Data [7]

| Parameter | Value |

| Molecular Formula | C₆H₆F₂N₂O₂ |

| Molecular Weight | 176.12 g/mol |

| Precursor m/z | 177.047 |

| Precursor Adduct | [M+H]⁺ |

| Fragmentation Mode | HCD |

Experimental Protocols

Detailed experimental procedures are critical for reproducing and verifying spectroscopic data.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H NMR spectra for structural confirmation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

Record the spectrum at room temperature.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine their multiplicities.

General IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups of the compound.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)

Objective: To confirm the molecular weight of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture such as methanol/water.

-

Instrumentation: Employ a liquid chromatography-mass spectrometry (LC-MS) system, such as one equipped with an electrospray ionization (ESI) source.

-

Chromatography:

-

Use a C18 column for separation.[7]

-

Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ adduct.[7]

-

Acquire data over an appropriate mass range (e.g., m/z 50-500).

-

Visualized Workflows and Pathways

General Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of the target compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information to confirm the chemical structure.

Caption: Interrelation of spectroscopic techniques for structural elucidation of the target molecule.

References

- 1. thieme.de [thieme.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. This compound | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of several important fungicides. This document presents a comprehensive overview of the spectral data, detailed experimental protocols, and structural assignments to aid researchers in the identification and characterization of this compound.

Introduction

This compound is a crucial building block in the development of modern agrochemicals. Its structural elucidation is paramount for quality control and regulatory purposes. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide offers an in-depth look at its characteristic ¹H and ¹³C NMR spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the assignment of spectral data.

Caption: Atom numbering for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four different types of protons in the molecule. The data presented here was obtained in DMSO-d₆.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| COOH | 12.71 | Singlet (broad) | 1H |

| H-5 | 8.33 | Singlet | 1H |

| CHF₂ | 7.19 | Triplet | 1H |

| N-CH₃ | 3.89 | Singlet | 3H |

¹³C NMR Spectral Data

The following table presents the expected ¹³C NMR chemical shifts for this compound. These assignments are based on data from structurally related compounds and known substituent effects in pyrazole systems.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) |

| C=O | ~165 | Singlet |

| C-3 | ~148 | Triplet (due to C-F coupling) |

| C-5 | ~140 | Doublet |

| C-4 | ~115 | Singlet |

| CHF₂ | ~110 | Triplet (due to C-F coupling) |

| N-CH₃ | ~39 | Quartet |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Temperature: 298 K.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~1.5 seconds.

-

Spectral Width: -10 to 200 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for chemical structure elucidation.

Caption: A generalized workflow for NMR analysis.

Discussion of Spectral Features

-

¹H NMR: The downfield singlet at 12.71 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and chemical exchange.[1] The singlet at 8.33 ppm is assigned to the proton at the C-5 position of the pyrazole ring.[1] The triplet at 7.19 ppm is indicative of the proton of the difluoromethyl group (CHF₂), which is split by the two adjacent fluorine atoms.[1] The singlet at 3.89 ppm corresponds to the three protons of the N-methyl group.[1]

-

¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is expected to be in the typical range for carboxylic acids. The carbons of the pyrazole ring (C-3, C-4, and C-5) will have distinct chemical shifts influenced by the substituents. The C-3 and CHF₂ carbons will exhibit splitting in the proton-coupled spectrum due to coupling with the fluorine atoms. The N-methyl carbon appears in the aliphatic region.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The provided data and protocols are essential for the accurate identification and characterization of this important chemical intermediate. The detailed spectral assignments, supported by established principles of NMR spectroscopy, will be a valuable resource for researchers in the fields of synthetic chemistry, agrochemical development, and quality assurance.

References

The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery

A Comprehensive Technical Guide on Their Biological Activities, Experimental Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid moiety, this scaffold gives rise to a class of compounds—pyrazole carboxylic acid derivatives—that exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside quantitative structure-activity relationship data to facilitate drug design and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a wide array of human cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cell cycle progression and signal transduction pathways.

A notable example is the inhibition of Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle regulation. Certain pyrazole derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[5] Furthermore, some derivatives exhibit inhibitory activity against other key kinases such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in various cancers.[1]

The anticancer potential of these compounds has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are a key metric for quantifying their cytotoxic efficacy.

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrids | HCT-116 (Colon) | 0.39 ± 0.06 | [1] |

| MCF-7 (Breast) | 0.46 ± 0.04 | [1] | |

| HepG2 (Liver) | 6.1 ± 1.9 | [6] | |

| Pyrazole hydrazide derivatives | B16-F10 (Melanoma) | 0.49 ± 0.07 | [7] |

| MCF-7 (Breast) | 0.57 ± 0.03 | [7] | |

| Pyrazole-biphenyl derivatives | K-562 (Leukemia) | Not specified (69.95% inhibition) | [7] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | [8] |

| Pyrazole-containing hydroxamic acid derivatives | Various | Better than olomoucine and SAHA | [5] |

| Pyrazoline derivatives | AsPC-1 (Pancreatic) | 16.8 | [9] |

| U251 (Glioblastoma) | 11.9 | [9] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole carboxylic acid derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[10][11][12][13]

Their antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard laboratory technique used for this purpose.

In the realm of antifungal agents, pyrazole carboxamide derivatives have shown particular promise.[14][15][16][17][18] These compounds can effectively inhibit the mycelial growth of various phytopathogenic fungi. The half-maximal effective concentration (EC50) is a commonly used parameter to quantify their antifungal potency.

Quantitative Antimicrobial Activity Data

Antibacterial Activity

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole-1-carboxamides | Escherichia coli | 0.25 | [13][19] |

| Streptococcus epidermidis | 0.25 | [13][19] | |

| Pyrazolylthiazole carboxylic acids | Gram-positive bacteria | 6.25 | [20] |

| 5-Functionalized Pyrazoles | Staphylococcus aureus (MDR) | 32-64 | [21] |

| Pyrazole-thiazole derivatives | MRSA | <0.2 (MBC) | [22] |

Antifungal Activity

| Compound Class | Fungal Strain | EC50 (µg/mL) | Reference |

| Pyrazole carboxamides | Rhizoctonia solani | 0.37 | [15][16] |

| Alternaria porri | 2.24 | [15] | |

| Marssonina coronaria | 3.21 | [15] | |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Colletotrichum orbiculare | 5.50 | [14] |

| Rhizoctonia solani | 14.40 | [14] | |

| Valsa mali | 1.77 | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties, with many exhibiting potent activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[20][23]

A primary mechanism underlying their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the synthesis of pro-inflammatory prostaglandins. The in vivo anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents.

Quantitative Anti-inflammatory Activity Data

| Compound Class | Assay | Activity | Reference |

| Pyrazolylthiazole carboxylates | Carrageenan-induced rat paw edema | 93.06% inhibition | [20] |

| Pyrazolylthiazole carboxylic acids | Carrageenan-induced rat paw edema | 89.59% inhibition | [20] |

| Pyrazole-hydrazone derivatives | Not specified | High activity at 100 mg/kg | [24] |

| Pyrazole derivatives | In vitro COX-2 inhibition | IC50 = 1.79–9.63 µM | [25] |

| Pyrazole derivatives | In vitro COX-2 inhibition | SI values up to 74.92 | [25] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a widely used colorimetric method to determine cell viability.

Methodology:

-

Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the pyrazole carboxylic acid derivatives and incubated for a period of 24 to 72 hours.[26]

-

Following the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

After a 2-4 hour incubation, a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[26]

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

A two-fold serial dilution of the pyrazole carboxylic acid derivative is prepared in a liquid growth medium (broth) in a 96-well microtiter plate.[27]

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[27]

-

After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[27]

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

Methodology:

-

Experimental animals, typically rats or mice, are administered the test pyrazole carboxylic acid derivative or a vehicle control.[8]

-

After a predetermined time (usually 30-60 minutes), a sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animal to induce localized inflammation and edema.[7][19]

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.[28]

-

The increase in paw volume is an indicator of the extent of inflammation.

-

The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[8]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme.

Methodology:

-

Human recombinant COX-2 enzyme is pre-incubated with various concentrations of the pyrazole carboxylic acid derivative.[29]

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The activity of the COX-2 enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition of COX-2 activity is calculated for each concentration of the test compound.

-

The IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity, is then determined.

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record of potent biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded a wealth of data that continues to guide the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these promising compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to further refine their design and enhance their therapeutic potential, ultimately leading to the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 10. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 12. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel this compound Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 29. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a pivotal intermediate in the development of modern succinate dehydrogenase inhibitor (SDHI) fungicides. This document details its discovery, historical evolution of its synthesis, and its critical role in the creation of highly effective agrochemicals. The guide presents a comparative analysis of various synthetic methodologies, detailed experimental protocols, and quantitative data on the biological activity of its derivatives. Furthermore, it elucidates the mechanism of action through signaling pathway diagrams and outlines key experimental workflows relevant to its research and development.

Introduction

This compound (Compound 1 ) is a key building block in the synthesis of a significant class of modern fungicides. Its derivatives, primarily pyrazole-carboxamides, are highly effective inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungal respiration process, leading to potent and broad-spectrum fungicidal activity. The commercial success of fungicides such as Fluxapyroxad, Bixafen, and Isopyrazam underscores the importance of this pyrazole carboxylic acid intermediate in modern agriculture.[3][4] This guide aims to provide an in-depth technical resource for professionals engaged in the discovery, development, and optimization of agrochemicals and pharmaceuticals targeting mitochondrial respiration.

Discovery and History

The first reported synthesis of this compound was in 1993 by chemists at Monsanto.[1][2][5] The initial synthesis pathway involved the reaction of ethyl difluoroacetoacetate with triethylorthoformate and subsequent cyclization with methyl hydrazine, followed by hydrolysis to yield the carboxylic acid. Recognizing the potential of this scaffold, major agrochemical companies including Syngenta, Bayer CropScience, and BASF have since developed and optimized large-scale manufacturing processes to improve yield, purity, and cost-effectiveness.[1][2][6] These advancements have been crucial for the commercial viability of the numerous SDHI fungicides derived from this core structure.

Synthesis Methodologies

Several synthetic routes to this compound have been developed and patented by leading chemical companies. Below are detailed protocols for some of the key methodologies.

The Monsanto Process (1993)

The original synthesis reported by Monsanto laid the groundwork for future developments.

Experimental Protocol:

-

Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: A mixture of ethyl difluoroacetoacetate (0.27 mol), triethylorthoformate (0.33 mol), and acetic anhydride (80 mL) is refluxed for 2 hours. Volatiles are removed by distillation at approximately 140°C. The residue is then distilled under reduced pressure to yield the product as a light yellow oil.[5]

-

Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: The product from the previous step is dissolved in ethanol (200 mL) and cooled to 10-15°C. A solution of methyl hydrazine (0.22 mol) in ethanol is added dropwise. The mixture is then refluxed for 1.5 hours. After cooling, the solvent is evaporated under vacuum. The residue is taken up in methylene chloride and washed with 2 N HCl. The organic layer is dried over magnesium sulfate, and the solvent is removed to yield the crude product, which is recrystallized from toluene.[5]

-

Hydrolysis to this compound: The ethyl ester is hydrolyzed by treatment with sodium hydroxide in a suitable solvent like aqueous ethanol, followed by acidification to precipitate the carboxylic acid.

Optimized Industrial Syntheses

Companies like Syngenta, Bayer, and BASF have patented more efficient and scalable processes. These often involve different starting materials or reaction conditions to improve regioselectivity and overall yield.

Syngenta Process (Representative Example):

This process often aims for high regioselectivity in the pyrazole ring formation.

Experimental Protocol:

A process described in a Syngenta patent involves reacting 1,1-difluoroacetone with methylhydrazine to form an intermediate hydrazone. This is then converted to 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde, which is subsequently oxidized to the carboxylic acid. The reaction is typically carried out in an inert solvent like dimethyl formamide at temperatures ranging from 0°C to 50°C.[4][7]

Bayer CropScience Process (Representative Example):

Bayer's patented methods often focus on the preparation of the corresponding acid chlorides, which are immediate precursors to the final fungicide products. One route involves the reductive dehalogenation of a 5-halopyrazole carbaldehyde derivative.[8]

BASF Process (Representative Example):

BASF has disclosed a process starting from ethyl difluoroacetate, which undergoes a Claisen condensation, reaction with triethyl orthoformate, and cyclization with methylhydrazine to form the ethyl ester of the target acid. This is then hydrolyzed.[6][9]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the reported yields and purities for different synthetic approaches to this compound and its ethyl ester intermediate.

| Synthesis Route | Key Intermediate/Product | Reported Yield (%) | Reported Purity (%) | Reference |

| Monsanto (1993) | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | ~60% (overall from ethyl difluoroacetoacetate) | Recrystallized solid | [5] |

| Jiangsu Herun Pharma | This compound | 92% (from diester intermediate) | 99.2% | [10] |

| AGC Inc. | This compound | Quantitative (each step) | up to 99% | [11] |

| Patent CN111362874B | This compound | 75-80% | >99.5% | [12] |

| Patent WO2018032586 | This compound | >80% (total yield) | >98% | [13] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of the carboxamide derivatives of this compound stems from their potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

Signaling Pathway Diagram

The following diagram illustrates the mitochondrial electron transport chain and the site of action for SDHI fungicides.

Caption: Mitochondrial Electron Transport Chain and SDHI Inhibition.

Biological Activity of Derivatives

The primary application of this compound is in the synthesis of a range of highly effective SDHI fungicides. The biological activity of these derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) against various fungal pathogens.

Data Presentation: Antifungal Activity of Key Fungicides

The following table presents a summary of the EC₅₀ values for prominent fungicides derived from this compound against several economically important plant pathogens.

| Fungicide | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Fluxapyroxad | Botrytis cinerea (sensitive isolates) | 0.18 ± 0.01 | [14] |

| Botrytis cinerea (resistant isolates) | 5.54 - 38.57 | [15] | |

| Zymoseptoria tritici | ~0.1 - 1.0 | [16][17] | |

| Bixafen | Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [1] |

| Septoria tritici | High level of activity | [18] | |

| Puccinia triticina | High level of activity | [18] | |

| Isopyrazam | Septoria tritici (Mitochondria IC₅₀) | Low nM range | [19] |

| Rhynchosporium secalis | 0.03 - 0.05 | [20] | |

| Mycosphaerella graminicola | < 3.0 | [20] |

Key Experimental Workflows

Synthesis of Pyrazole Carboxamide Fungicides

The conversion of this compound to its amide derivatives is a crucial step in the synthesis of the final fungicidal products.

Experimental Protocol: Conversion to Acid Chloride and Amidation

-

Acid Chloride Formation: this compound is refluxed in thionyl chloride, often with a catalytic amount of DMF, for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.[3][21][22]

-

Amidation: The pyrazole acid chloride, dissolved in an anhydrous solvent such as THF or dichloromethane, is added dropwise to a cooled solution of the desired aniline or amine derivative and a base (e.g., triethylamine or potassium carbonate). The reaction is stirred at room temperature until completion. The product is then isolated through filtration, extraction, and purification by recrystallization or column chromatography.[3][21]

The following diagram illustrates the general workflow for the synthesis of pyrazole carboxamide fungicides.

References

- 1. nyxxb.cn [nyxxb.cn]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 5. US5093347A - 3-difluoromethylpyrazolecarboxamide fungicides, compositions and use - Google Patents [patents.google.com]

- 6. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 8. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. thieme.de [thieme.de]

- 12. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Resistance Profiles of Botrytis cinerea to Fluxapyroxad from Strawberry Fields in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. scispace.com [scispace.com]

- 22. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

The Pivotal Role of Intermediates in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase inhibitor (SDHI) fungicides represent a critical class of agrochemicals for the management of a broad spectrum of fungal diseases in crops. Their mode of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a vital enzyme for fungal respiration and energy production. The chemical synthesis of these complex fungicide molecules relies on the strategic assembly of key molecular building blocks known as intermediates. This technical guide provides an in-depth exploration of the core intermediates involved in SDHI fungicide synthesis, their preparation, characterization, and the downstream metabolic consequences of targeting the succinate dehydrogenase enzyme.

Core Intermediates and Their Synthesis

The synthesis of most modern SDHI fungicides involves the coupling of two primary intermediates: a substituted pyrazole carboxylic acid and a specific aniline or amine derivative.

The Pyrazole Carboxylic Acid Core: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

A central and recurring intermediate in the synthesis of many highly effective SDHI fungicides is This compound . This molecule serves as the acidic backbone to which various amine-containing fragments are attached to create the final active ingredient.

The industrial-scale synthesis of this key intermediate has been optimized by several agrochemical companies. A common synthetic strategy involves the following key transformations[1]:

-

Condensation and Cyclization: The synthesis often begins with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by cyclization with methyl hydrazine to form the pyrazole ring structure. This reaction can produce a mixture of isomers, with the desired isomer having the methyl group on a specific nitrogen atom of the pyrazole ring.

-

Hydrolysis: The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the final this compound.

A schematic representation of a common synthetic pathway is provided below:

Caption: Synthetic workflow for this compound.

For laboratory-scale synthesis, detailed protocols often involve purification by recrystallization to achieve high purity[2].

Prior to coupling with the amine intermediate, the carboxylic acid group of the pyrazole intermediate is typically activated to enhance its reactivity. A common method is the conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Activation of the pyrazole carboxylic acid to the corresponding acyl chloride.

The Amine Moiety: Diverse Structures for Tailored Activity

The second key intermediate is an aniline or a related amine-containing molecule. The diversity of this component is a major driver of the varied biological spectra and properties of different SDHI fungicides. A common structural motif is the N-(2-aminophenyl)acetamide scaffold.

The synthesis of these intermediates often starts with o-phenylenediamine. The primary challenge is to achieve mono-acylation, as the presence of two amino groups can lead to the formation of di-acylated byproducts.

A general synthetic approach involves the acylation of o-phenylenediamine with an appropriate acyl chloride. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the desired mono-acylated product.

Quantitative Data Presentation

Synthesis of Key Intermediates

| Intermediate | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| This compound | Ethyl difluoroacetoacetate, Triethyl orthoformate, Methyl hydrazine | Multi-step synthesis followed by hydrolysis | 84.3 | 98.6 | [3] |

| N-(2-Aminophenyl)-2-phenylacetamide | o-Phenylenediamine, Phenylacetyl chloride | DCM, 0°C to RT | Not specified | High | [4][5] |

Biological Activity of Final SDHI Fungicides

| Compound | Target Fungus | EC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Boscalid | Alternaria alternata | 0.048 | - | [6] |

| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | 3.76 | [7] |

| Compound A14 (β-ketonitrile derivative) | Rhizoctonia solani | 0.0774 | 0.183 (porcine SDH) | [7] |

| Isofetamid | Botrytis cinerea | 0.051 | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Ethyl 4,4-difluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Methyl hydrazine

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Formation of the Pyrazole Ester:

-

In a reaction vessel, combine ethyl 4,4-difluoroacetoacetate with triethyl orthoformate and acetic anhydride.

-

Heat the mixture under reflux for a specified period to drive the condensation reaction.

-

Cool the reaction mixture and slowly add methyl hydrazine while maintaining a controlled temperature.

-

Stir the mixture at room temperature until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolate the crude pyrazole ester by extraction and remove the solvent under reduced pressure.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude pyrazole ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until all the ester has been consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

-

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Materials:

-

Potato Dextrose Agar (PDA) medium

-

SDHI fungicide stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Actively growing fungal culture on PDA

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Autoclave the PDA medium and cool it to 50-55°C in a water bath.

-

Add the required volume of the SDHI fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (DMSO) at the highest concentration used.

-

Mix thoroughly and pour the amended agar into sterile Petri dishes. Allow the plates to solidify.

-

-

Inoculation:

-

Incubation:

-

Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

-

-

Data Collection and Analysis:

-

When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit or log-logistic regression analysis.

-

Signaling Pathways and Downstream Effects

The primary mode of action of SDHI fungicides is the direct inhibition of the succinate dehydrogenase (SDH) enzyme complex in the mitochondrial electron transport chain. This inhibition has several downstream consequences for the fungal cell.

Caption: Signaling cascade initiated by SDHI fungicide inhibition of succinate dehydrogenase.

-

Disruption of the Electron Transport Chain and ATP Synthesis: By binding to the ubiquinone-binding site of the SDH complex, SDHI fungicides block the transfer of electrons from succinate to coenzyme Q. This disruption halts the flow of electrons through the respiratory chain, leading to a severe reduction in ATP synthesis. The resulting energy deficit is a primary factor contributing to fungal cell death.

-

Increased Production of Reactive Oxygen Species (ROS): Inhibition of Complex II can lead to the accumulation of electrons within the complex, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.

-

Metabolic Reprogramming: The blockage of the Krebs cycle at the level of succinate dehydrogenase leads to the accumulation of succinate and a depletion of fumarate. This metabolic imbalance can have far-reaching consequences, affecting other interconnected metabolic pathways and cellular signaling processes. For instance, succinate accumulation has been linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which can alter gene expression and promote metabolic reprogramming.

Conclusion

The synthesis of modern SDHI fungicides is a testament to the power of medicinal chemistry, where the careful design and synthesis of specific chemical intermediates are paramount to achieving high efficacy and desired biological activity. The this compound and a diverse array of amine-containing molecules serve as the foundational pillars for this important class of agrochemicals. A thorough understanding of their synthesis, purification, and characterization, coupled with a deep knowledge of their impact on fungal signaling pathways, is essential for the continued development of novel and effective crop protection solutions. This guide provides a comprehensive overview for researchers and professionals dedicated to advancing the field of fungicide discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. canr.msu.edu [canr.msu.edu]

- 7. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Environmental Metabolites of Fluxapyroxad and Pydiflumetofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental metabolites of two key succinate dehydrogenase inhibitor (SDHI) fungicides: fluxapyroxad and pydiflumetofen. Understanding the formation, fate, and analytical determination of these metabolites is crucial for a thorough environmental risk assessment and for ensuring food safety. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to support research and development in this field.

Fluxapyroxad: Environmental Metabolites

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide. Its environmental fate is influenced by microbial degradation in soil and metabolism in plants and animals, leading to the formation of several key metabolites.

Quantitative Data on Fluxapyroxad Metabolites

The following tables summarize the quantitative data on the major environmental metabolites of fluxapyroxad found in various matrices.

Table 1: Residue Levels of Fluxapyroxad Metabolites in Soil

| Metabolite | Soil Type | Concentration (mg/kg) | Half-life (DT50) | Study Reference |

| M700F001 | Various | >10% of applied radioactivity in some soils | 2-9 days | [1] |

| M700F002 | Various | >10% of applied radioactivity in some soils | 77-197 days (lab); 26-39 days (field) | [1] |

| M700F002 | - | Below LOQ (<0.01–0.02 mg/kg) in edible crop parts | - | [2] |

Table 2: Residue Levels of Fluxapyroxad Metabolites in Plants

| Metabolite | Crop | Matrix | Concentration (mg/kg) | Study Reference |

| M700F008 | Peanut | Fresh Straw | 0.006–1.94 | [3] |

| M700F008 | Peanut | Dried Straw | 0.02–4.11 | [3] |

| M700F048 | Peanut | Fresh Straw | 0.006–1.94 | [3] |

| M700F048 | Peanut | Dried Straw | 0.03–8.62 | [3] |

| M700F002 | Soybean | Seeds | 33.5% of TRR | [4] |

| M700F048 | Soybean | Seeds | 20% of TRR | [4] |

| M700F002 | Wheat | Straw | Relevant levels detected | [2] |

| M700F008 | Wheat | - | - | [5] |

| M700F048 | Wheat | - | - | [5] |

| M700F002 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |

| M700F008 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |

| M700F048 | Various | Vegetables, Fruits, Cereals | LOQ < 0.47 µg/kg | [6] |

Table 3: Residue Levels of Fluxapyroxad Metabolites in Animal Products

| Metabolite | Animal | Matrix | Concentration (mg/kg) | Study Reference |

| M700F008 | Dairy Cow | Milk | Similar to fluxapyroxad levels; Total (fluxapyroxad + M700F008) up to 0.054 | [1] |

| M700F008 | Dairy Cow | Liver | - | [7] |

| M700F002 | Dairy Cow | Milk, Tissues | Below LOQ (0.001 mg/kg for milk, 0.01 mg/kg for tissues) | [7] |

Experimental Protocols for Fluxapyroxad Metabolite Analysis

1. Analysis of Fluxapyroxad and its Metabolites (M700F001, M700F002) in Soil using LC-MS/MS (Based on BASF Analytical Method D0903)

-

Sample Preparation:

-

Homogenize bulk soil samples with dry ice using a Fitzmill (hammermill).

-

Store samples frozen (<-5°C) before analysis.

-

Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

-

Extraction:

-

Add 25 mL of methanol-water (50:50, v/v) to the soil sample.

-

Shake the tube horizontally on a mechanical shaker for 30 minutes at approximately 225 rpm.

-

Centrifuge the sample at about 3500 rpm for 10 minutes.

-

-

Sample Cleanup and Analysis:

-

Take a 0.5 mL aliquot of the supernatant and dilute it to 1 mL with methanol-water containing 0.1% formic acid (5:95, v/v).

-

Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial.

-

Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Monitor the following mass transitions (m/z):

-

Fluxapyroxad: 382 → 342, 382 → 362

-

M700F001: 175 → 91

-

M700F002: 161 → 141

-

-

-

Quantification:

-

Use a matrix-matched calibration curve for accurate quantification. The Limit of Quantification (LOQ) for this method is typically 0.001 mg/kg for each analyte.[8]

-

2. QuEChERS Method for Fluxapyroxad and its Metabolites (M700F002, M700F008, M700F048) in Plant Matrices (Fruits, Vegetables, Cereals) followed by UPLC-MS/MS

-

Sample Homogenization:

-

Chop and homogenize the plant material.

-

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Analysis:

-

Take an aliquot of the cleaned-up extract, filter it, and inject it into an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

-

The LOQ for this method is reported to be less than 0.47 µg/kg for all analytes in various matrices.[6]

-

Metabolic Pathways of Fluxapyroxad

The degradation of fluxapyroxad in the environment proceeds through several key transformation reactions.

References

- 1. fao.org [fao.org]

- 2. Review of the existing maximum residue levels for fluxapyroxad according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. epa.gov [epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis of a New Fungicide Class: Monsanto's 1993 Initial Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

An In-depth Technical Guide on the Core Synthesis of a Key Agrochemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the early 1990s, scientists at Monsanto pioneered the synthesis of a novel pyrazole carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This compound would become a cornerstone for a new generation of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The initial disclosure of this synthetic pathway, outlined in patent applications around 1992-1993, marked a significant advancement in agrochemical research. This technical guide provides a detailed overview of the core chemical processes, experimental protocols derived from foundational patents, and the mode of action of the fungicides developed from this essential building block.

Core Synthesis Overview

The initial synthesis reported by Monsanto is a three-step process commencing with the formation of a key intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate, followed by the cyclization to form the pyrazole ring, and culminating in the hydrolysis of the resulting ester to yield the final pyrazole acid.[1] This method laid the groundwork for the large-scale production of a new class of fungicides that would have a lasting impact on crop protection.

Experimental Protocols

The following protocols are a composite representation based on the methods described in the foundational patents from Monsanto and related documents of that era.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate

This initial step involves the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, driving the reaction towards the formation of the enol ether.

Experimental Protocol:

-

A mixture of ethyl 4,4-difluoroacetoacetate, triethyl orthoformate, and acetic anhydride is prepared.

-

The reaction mixture is heated to reflux.

-

Upon completion of the reaction, the volatile components are removed by distillation under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate.

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

The second step is a cyclization reaction where the intermediate from Step 1 is treated with methylhydrazine. This reaction forms the pyrazole ring, yielding the ethyl ester of the target pyrazole acid.

Experimental Protocol:

-

Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate is dissolved in a suitable solvent, such as ethanol.

-

The solution is cooled, typically to 0°C.

-

Methylhydrazine is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.

-

The solvent is then removed under reduced pressure, and the crude product is taken forward to the next step.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.

Experimental Protocol:

-

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a solvent such as methanol.

-

A solution of sodium hydroxide is added to the mixture.

-

The contents are heated at reflux for approximately one hour.

-

After cooling, the reaction mixture is concentrated in vacuo to remove the methanol.

-

The residue is diluted with water and then acidified with an acid like 2N HCl.

-

The precipitated solid product, this compound, is collected by filtration.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, as inferred from related patent literature.

| Step | Reactants | Product | Typical Yield |

| 1 | Ethyl 4,4-difluoroacetoacetate, Triethyl orthoformate, Acetic anhydride | Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate | High |

| 2 | Ethyl 2-(ethoxymethylene)-4,4-difluoroacetoacetate, Methylhydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Good to High |

| 3 | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH, HCl | This compound | High |

Visualizing the Process and Mechanism

Synthetic Workflow

The three-step synthesis of this compound can be visualized as a linear progression from the starting materials to the final product.

Caption: Synthetic pathway for this compound.

Mode of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from this pyrazole acid function by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II in the mitochondrial respiratory chain.[2][3][4] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death.

Caption: Mechanism of action of SDHI fungicides on the mitochondrial respiratory chain.

References

Methodological & Application

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: An Essential Intermediate for Advanced Fungicides

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and data for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial building block in the development of modern succinate dehydrogenase inhibitor (SDHI) fungicides. This key intermediate is integral to the synthesis of a range of active ingredients used in crop protection.

Introduction

This compound is a heterocyclic carboxylic acid that serves as a pivotal intermediate in the production of numerous commercial fungicides.[1] These fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1] The unique properties conferred by the difluoromethyl group on the pyrazole ring have led to the development of highly effective and broad-spectrum antifungal agents.[2] This document outlines a common and effective synthesis route, provides quantitative data, and illustrates the experimental workflow and the mechanism of action of the resulting fungicide class.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, including typical yields and purity of the final product.

| Parameter | Value | Reference |

| Overall Yield | Up to 79.6% | CN111362874B[3] |

| Product Purity (HPLC) | > 99.5% | CN111362874B[3] |

| Melting Point | 200-201 °C | Wikipedia[1] |

| ¹H NMR (400MHz, DMSO-d₆) | δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H) | CN111362874B[3] |

Experimental Protocols

A widely utilized method for the synthesis of this compound is the Monsanto process, which starts from the ethyl ester of difluoroacetoacetic acid.[1]

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine ethyl 4,4-difluoroacetoacetate and an equimolar amount of triethyl orthoformate.

-

Add acetic anhydride to the mixture, typically in a quantity sufficient to act as a dehydrating agent.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After completion of the reaction, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from the previous step in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of methyl hydrazine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the cyclization is complete.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The crude product can be purified by column chromatography if necessary.

Step 3: Hydrolysis to this compound

-